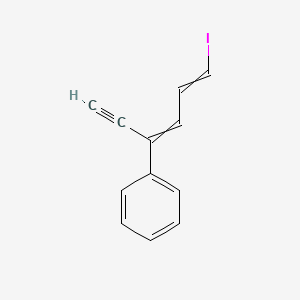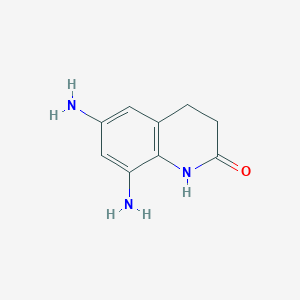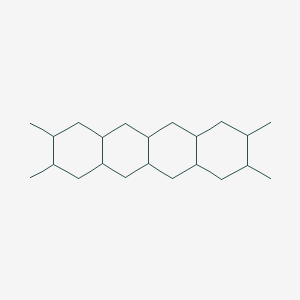![molecular formula C20H19NO4 B12611492 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate CAS No. 650140-02-6](/img/structure/B12611492.png)
3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group, an ethenyl linkage, and a propyl prop-2-enoate moiety, making it a subject of interest in synthetic organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate typically involves a multi-step process:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the nitrophenyl group and the phenyl ring. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple an aryl halide with an alkene.
Introduction of the Propyl Prop-2-enoate Moiety: The next step involves the esterification of the resulting compound with prop-2-enoic acid. This can be done using a strong acid catalyst like sulfuric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage and propyl prop-2-enoate moiety can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
3-{4-[2-(4-Methoxyphenyl)ethenyl]phenyl}propyl prop-2-enoate: Similar structure but with a methoxy group instead of a nitro group.
3-{4-[2-(4-Chlorophenyl)ethenyl]phenyl}propyl prop-2-enoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
650140-02-6 |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-[4-[2-(4-nitrophenyl)ethenyl]phenyl]propyl prop-2-enoate |
InChI |
InChI=1S/C20H19NO4/c1-2-20(22)25-15-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)21(23)24/h2,5-14H,1,3-4,15H2 |
Clave InChI |
MMXJSDBAXDQALF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium bromide](/img/structure/B12611416.png)

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)


![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)



![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)
